

An In-Depth Technical Guide to Catechol-13C6: Chemical Properties, Structure, and Applications

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Compound of Interest

Compound Name: Catechol-13C6

Cat. No.: B142630

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and applications of **Catechol-13C6**, a stable isotope-labeled compound essential for a range of advanced research applications. This document details its physical and spectroscopic characteristics, outlines its use in metabolic pathway analysis and as an internal standard in quantitative mass spectrometry, and provides illustrative experimental workflows.

Chemical Properties and Structure

Catechol-13C6 is a form of catechol (1,2-dihydroxybenzene) in which all six carbon atoms of the benzene ring are the ¹³C isotope. This isotopic enrichment makes it an invaluable tool for tracer studies and as an internal standard in analytical chemistry, as it is chemically identical to its unlabeled counterpart but distinguishable by its mass.

Structure:

The structure of **Catechol-13C6** is a benzene ring with two hydroxyl (-OH) groups on adjacent carbon atoms (ortho positions). All six carbon atoms in the aromatic ring are ¹³C.

Molecular Formula: ¹³C₆H₆O₂

Physical and Chemical Properties

The physical and chemical properties of **Catechol-13C6** are expected to be very similar to those of unlabeled catechol. The primary difference is its higher molecular weight due to the presence of the 13C isotopes.

Property	Value	Reference
Molecular Weight	116.07 g/mol	[1][2][3]
CAS Number	115881-16-8	[1][4][5]
Appearance	White to brown feathery crystals	[6]
Melting Point	105 °C (221 °F; 378 K)	[7]
Boiling Point	245.5 °C (473.9 °F; 518.6 K)	[7]
Solubility in Water	43 g/100mL at 20 °C	[7]
Solubility in Organic Solvents	Very soluble in pyridine, alcohol, and ether. Soluble in chloroform and benzene.	[4][7][8]
Stability	Hygroscopic	[4]

Spectroscopic Data

Due to the uniform 13C labeling, the spectroscopic data for **Catechol-13C6**, particularly its 13C NMR and mass spectrum, are distinct from the unlabeled compound.

1H NMR Spectroscopy: The proton NMR spectrum is expected to be similar to unlabeled catechol, showing a complex multiplet for the aromatic protons. However, the 13C-1H coupling constants will be significantly larger.

13C NMR Spectroscopy: The 13C NMR spectrum is significantly enhanced due to the 100% abundance of 13C at each carbon position. The symmetry of the molecule results in three distinct signals in its 13C NMR spectrum.[9] The chemical shifts are sensitive to the electronic environment and can be used to study interactions and reactions.[9]

Carbon Position	Expected Chemical Shift Range (ppm)
C1, C2 (bearing -OH)	145-155
C3, C6	110-120
C4, C5	120-130

Note: Specific spectral data for **Catechol-13C6** is not readily available in the public domain. The provided chemical shift ranges are based on typical values for substituted benzene rings and data for unlabeled catechol.

Mass Spectrometry: The molecular ion peak in the mass spectrum of **Catechol-13C6** will appear at an m/z of 116, which is 6 mass units higher than that of unlabeled catechol (m/z 110). The fragmentation pattern is expected to be similar to unlabeled catechol, with the corresponding fragments also shifted by 6 mass units.

Expected Fragmentation Pattern (Electron Ionization):

Fragment Ion	Proposed Structure	Expected m/z
$[M]^+\bullet$	$[^{13}\text{C}_6\text{H}_6\text{O}_2]^+\bullet$	116
$[M-\text{CO}]^+\bullet$	$[^{13}\text{C}_5\text{H}_6\text{O}]^+\bullet$	88
$[M-\text{CHO}]^+$	$[^{13}\text{C}_5\text{H}_5\text{O}]^+$	87

Note: This is a predicted fragmentation pattern based on the known fragmentation of unlabeled catechol.

Experimental Protocols and Applications

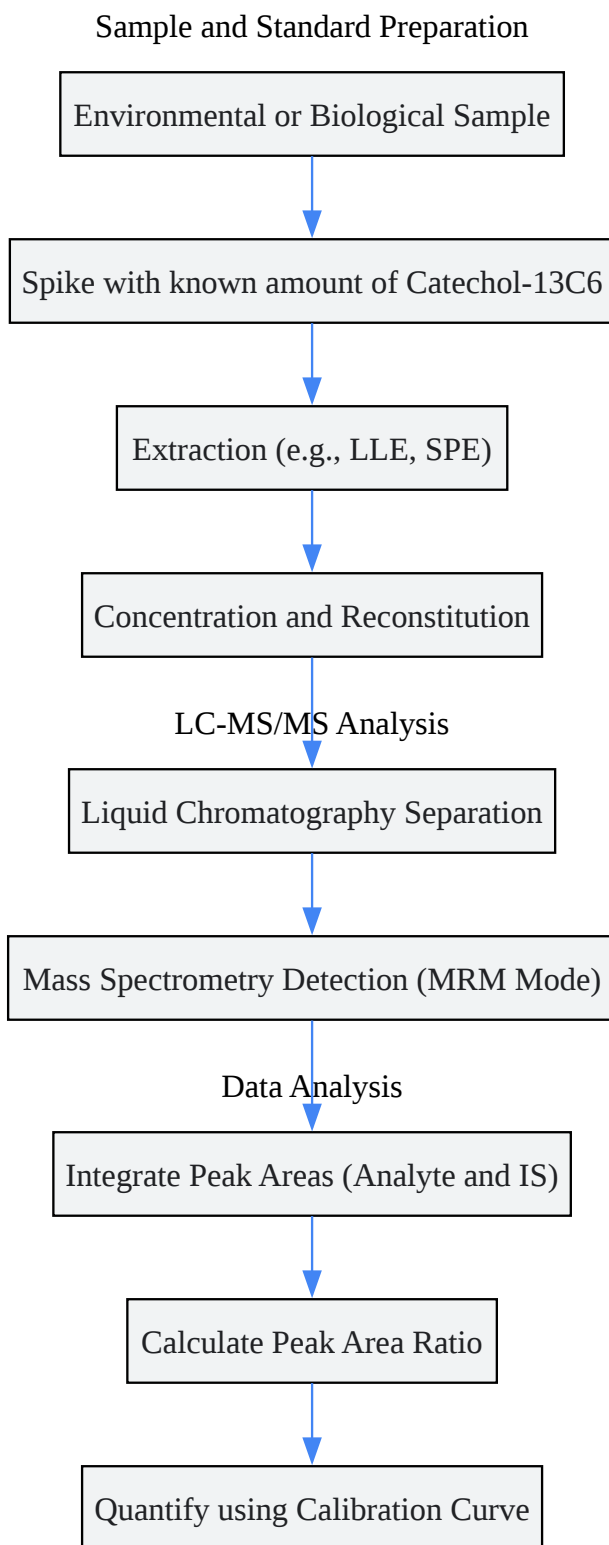
Catechol-13C6 is a powerful tool in various research fields, primarily due to its utility as a tracer in metabolic studies and as an internal standard for quantitative analysis.

Use as an Internal Standard in LC-MS/MS Analysis

Catechol-13C6 is an ideal internal standard for the quantification of catechol and related phenolic compounds in complex matrices such as environmental and biological samples. Its

identical chemical behavior to the analyte ensures that it experiences the same matrix effects and extraction efficiencies, while its different mass allows for its distinct detection by a mass spectrometer.

Experimental Workflow for using **Catechol-13C6** as an Internal Standard:



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Figure 1: General workflow for quantitative analysis using **Catechol-13C6** as an internal standard.

Detailed Methodology for Analysis of a Phenolic Analyte (e.g., Bisphenol A):

- Preparation of Standards:
 - Prepare a stock solution of **Catechol-13C6** in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
 - Prepare a series of calibration standards of the unlabeled analyte (e.g., Bisphenol A) at concentrations ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentration.
 - Spike each calibration standard and quality control (QC) sample with a fixed concentration of the **Catechol-13C6** internal standard solution.
- Sample Preparation:
 - To a known volume or weight of the sample (e.g., 1 mL of water or 1 g of tissue homogenate), add the same fixed amount of the **Catechol-13C6** internal standard solution as used in the calibration standards.
 - Perform sample extraction using an appropriate technique, such as liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) with a cartridge that retains the analyte and internal standard.
 - Evaporate the solvent and reconstitute the residue in a small volume of the initial mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: A C18 or other suitable reversed-phase column.
 - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to

improve peak shape.

- Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).
- Injection Volume: 5-20 μ L.
- Mass Spectrometry:
 - Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - For the analyte (e.g., Bisphenol A): Monitor the transition from the precursor ion (e.g., m/z 227) to a characteristic product ion.
 - For **Catechol-13C6**: Monitor the transition from its precursor ion (m/z 116) to a specific product ion.
- Data Analysis:
 - Integrate the peak areas for both the analyte and **Catechol-13C6**.
 - Calculate the ratio of the analyte peak area to the **Catechol-13C6** peak area.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

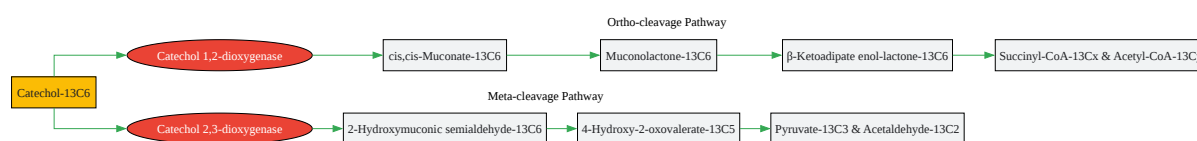
Application in Metabolic Pathway and Flux Analysis

Catechol-13C6 is an excellent tracer for studying the metabolic fate of catechol and other aromatic compounds in biological systems, such as microbial degradation pathways. By introducing **Catechol-13C6** into a cell culture or environmental sample, researchers can track the incorporation of the ¹³C label into downstream metabolites using mass spectrometry or

NMR. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes.

Microbial Degradation of Catechol:

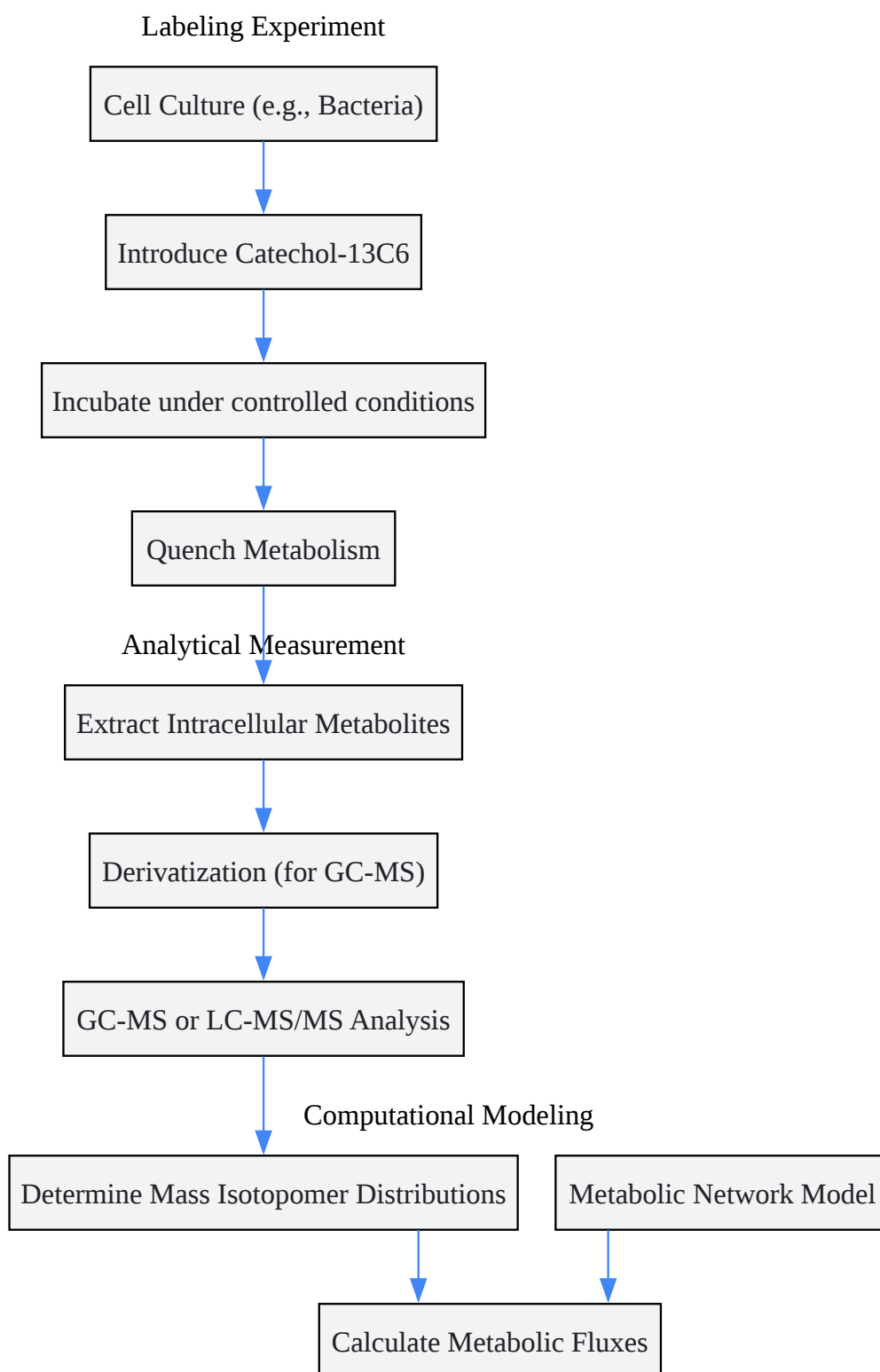
Catechol is a central intermediate in the microbial degradation of many aromatic compounds. Bacteria typically employ two main pathways for its degradation: the ortho-cleavage pathway and the meta-cleavage pathway.^{[10][11][12][13][14]}



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Figure 2: Microbial degradation pathways of **Catechol-13C6**.

Experimental Workflow for 13C-Metabolic Flux Analysis (MFA):



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Figure 3: General workflow for ^{13}C -assisted metabolic flux analysis.

Detailed Methodology for Microbial Degradation Study:

- Cell Culture and Labeling:
 - Grow a microbial culture known to degrade aromatic compounds in a defined minimal medium.
 - Introduce **Catechol-13C6** as the sole carbon source or in combination with other unlabeled carbon sources.
 - Incubate the culture under optimal growth conditions (temperature, pH, aeration).
 - Collect cell samples at different time points to monitor the metabolism over time.
- Sample Processing:
 - Rapidly quench the metabolic activity of the collected cell samples, for example, by plunging them into a cold solvent mixture (e.g., methanol/water).
 - Extract the intracellular metabolites using a suitable extraction protocol (e.g., chloroform/methanol/water extraction).
- Analytical Measurement:
 - Analyze the metabolite extracts using a high-resolution mass spectrometer coupled to either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). GC-MS analysis often requires prior derivatization of the metabolites to increase their volatility.
 - Acquire full scan mass spectra or targeted MS/MS data to determine the mass isotopomer distributions (MIDs) of key metabolites in the degradation pathway. The MIDs represent the relative abundance of molecules with different numbers of ¹³C atoms.
- Data Analysis and Flux Calculation:
 - Use the measured MIDs of the metabolites, along with a stoichiometric model of the metabolic network, to calculate the intracellular metabolic fluxes.

- Specialized software packages are available for ^{13}C -metabolic flux analysis that use iterative algorithms to fit the measured labeling data to the model and estimate the flux distribution that best explains the experimental data.

Synthesis of Catechol- $^{13}\text{C}_6$

Uniformly ^{13}C -labeled catechol can be synthesized from uniformly ring- ^{13}C -labeled phenol. [15] The synthesis typically involves the ortho-hydroxylation of the labeled phenol. One common method is the Dakin reaction, where a hydroxybenzaldehyde is oxidized with hydrogen peroxide in a basic solution. Therefore, a plausible synthetic route would be the formylation of ^{13}C -labeled phenol to produce ^{13}C -labeled salicylaldehyde, followed by the Dakin oxidation to yield **Catechol- $^{13}\text{C}_6$** .

Conclusion

Catechol- $^{13}\text{C}_6$ is a versatile and indispensable tool for researchers in chemistry, biology, and environmental science. Its unique property of being chemically identical to its natural counterpart while being mass-distinguishable allows for precise and accurate tracing and quantification in complex systems. The detailed methodologies and data presented in this guide are intended to facilitate the effective application of **Catechol- $^{13}\text{C}_6$** in a wide range of scientific investigations, from elucidating fundamental metabolic pathways to developing robust analytical methods for environmental monitoring and drug development.

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